5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a tetrahydropyran ring fused to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetrahydropyran derivative with a nitrile oxide intermediate, leading to the formation of the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the oxadiazole moiety.
1,2,4-Oxadiazole: A compound with the oxadiazole ring but without the tetrahydropyran ring.
Uniqueness
5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the tetrahydropyran and oxadiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O4 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
5-(oxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c11-8(12)6-9-7(14-10-6)5-1-3-13-4-2-5/h5H,1-4H2,(H,11,12) |
InChI Key |
GXBMYLZYSCSFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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